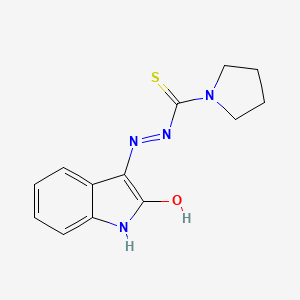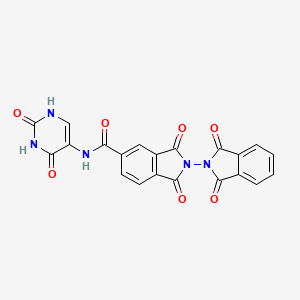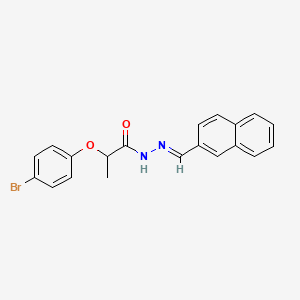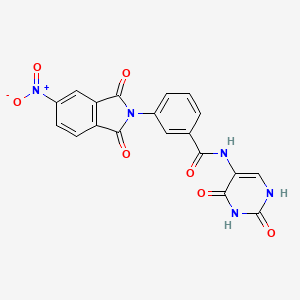![molecular formula C22H24N4 B3862670 4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3862670.png)
4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline
描述
4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
作用机制
The mechanism of action of 4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline involves the binding of the compound to the 5-HT1A receptor. This binding activates the receptor, leading to a cascade of biochemical events that ultimately result in changes in the activity of certain neurons in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline are complex and varied. This compound has been found to have a number of effects on the activity of neurons in the brain, including changes in neurotransmitter release, receptor sensitivity, and gene expression.
实验室实验的优点和局限性
One of the main advantages of using 4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline in lab experiments is its high selectivity for the 5-HT1A receptor. This selectivity allows researchers to study the function of this receptor in isolation, without interference from other receptors or neurotransmitters. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired level of receptor activation in some experiments.
未来方向
There are a number of potential future directions for research on 4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline. One area of interest is the development of more potent analogs of this compound, which could be used to achieve higher levels of receptor activation in experiments. Another area of interest is the study of the long-term effects of this compound on the brain, including its potential role in the treatment of mood and anxiety disorders. Finally, there is also interest in exploring the potential applications of this compound in other areas of scientific research, such as drug development and neuropharmacology.
科学研究应用
The most common application of 4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline in scientific research is as a tool for studying the function of certain receptors in the brain. This compound has been found to bind selectively to a specific type of receptor known as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
属性
IUPAC Name |
4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4/c1-16-13-22(24-20-15-18-6-4-5-17(18)14-19(16)20)26-11-9-25(10-12-26)21-7-2-3-8-23-21/h2-3,7-8,13-15H,4-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPCCSSWYBXSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C3CCCC3=C2)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2,5-dimethylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B3862612.png)
![methyl 2-{5'-[(phenylimino)methyl]-2,2'-bithien-5-yl}-4-quinolinecarboxylate](/img/structure/B3862614.png)

![N'-[4-(methylthio)benzylidene]cyclopropanecarbohydrazide](/img/structure/B3862640.png)
![N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide](/img/structure/B3862648.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B3862654.png)
![7-chloro-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine](/img/structure/B3862660.png)

![pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B3862673.png)

![N-[2-(allyloxy)benzyl]-N-ethyl-1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B3862685.png)
